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Compound of Interest

Compound Name: Tricoumaroyl spermidine
Cat. No.: B1252558
Get Quote
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Executive Summary & Structural Architecture

Tricoumaroyl spermidine (

-tri-p-coumaroylspermidine) is a complex phenolamide (hydroxycinnamic acid amide, HCAA)
found ubiquitously in the reproductive organs of Rosaceae species (e.g., apple, pear, cherry)
and in bee pollen.[1] Structurally, it consists of a spermidine polyamine backbone acylated at all
three nitrogen positions (

) by p-coumaric acid moieties.

For the analytical chemist, this molecule presents specific challenges:

+ Symmetry Breaking: The spermidine backbone is asymmetric (aminopropyl vs. aminobutyl
segments), creating distinct chemical environments for the terminal coumaroyl groups.

+ Rotamerism: The tertiary amide bond at the central

position induces cis/trans rotamerism, frequently causing signal broadening or peak doubling
in NMR spectra at ambient temperatures.
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« Isobaric Interference: It shares a molecular weight with other HCAA isomers, making high-
resolution MS/MS and NMR connectivity crucial for definitive identification.

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering system used
throughout this guide.

Spermidine Backbone (Asymmetric)
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Caption: Connectivity of

-tricoumaroylspermidine highlighting the asymmetric backbone and the distinct tertiary amide at
NS.

Mass Spectrometry (MS) Profiling

Technique: LC-ESI-MS/MS (Positive lon Mode) Molecular Formula:
Exact Mass: 583.2682 Da

Fragmentation Logic & Causality

In positive electrospray ionization (ESI+), the molecule readily forms the protonated precursor

. The fragmentation pattern is dominated by the cleavage of the amide bonds.
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» Primary Fragmentation: Sequential neutral loss of p-coumaroyl moieties. The cleavage
typically occurs at the amide bond, releasing a coumaroyl fragment (often observed as
neutral ketene loss or coumaric acid loss depending on energetics).

o Diagnostic lons:
o m/z 147: The acylium ion of the coumaroyl group (

). This confirms the nature of the phenolic acid.

o m/z 438: Loss of one coumaroyl group (

).

o m/z 292: Loss of two coumaroyl groups.

MS Data Summary Table

lon Type m/z (Observed) Interpretation Mechanistic Origin

Protonation of

Precursor 584.3 ] ) )
amide/amine sites.
Neutral loss of one
Fragment 438.2 coumaroyl moiety
(146 Da).
Neutral loss of two
Fragment 292.1 o
coumaroyl moieties.
Coumaroyl acylium
Fragment 147.0 ion (Diagnostic for p-
coumaric acid).
Decarboxylation of the
Fragment 119.0

coumaroyl fragment.

Nuclear Magnetic Resonance (NMR) Elucidation

Solvent: DMSO-
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(Preferred for resolving amide protons and minimizing exchange). Frequency: 500 MHz or
higher recommended due to signal overlap in the aromatic region.

1H NMR Interpretation

The spectrum is characterized by three distinct sets of signals for the coumaroyl groups and
the aliphatic multiplets of the spermidine backbone.

e Aromatic Region (6.5 - 7.6 ppm):
o Three sets of AA'BB' systems for the phenolic rings.
o Three sets of trans-olefinic protons (doublets,
Hz).
o Note: The signals for the coumaroyl group at

may appear slightly shifted compared to

due to the tertiary amide environment.
 Aliphatic Region (1.4 - 3.5 ppm):

o N-CHz: The methylene protons adjacent to nitrogens appear between 3.1 and 3.5 ppm.
The

-adjacent protons are typically deshielded.

o C-CHz-C: The central methylene protons appear as multiplets between 1.4 and 1.9 ppm.

13C NMR Interpretation[3][4][5][6][7]1[8][9]

o Carbonyls (

~165-166): Three signals corresponding to the amide carbonyls.

e Olefinic Carbons:

-C (~118-120 ppm) and
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-C (~139-141 ppm).

» Spermidine Carbons: Distinct signals for the 3-carbon chain (aminopropyl) and 4-carbon
chain (aminobutyl).

Comprehensive NMR Data Table (DMSO- )
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. (ppm), mult, Assignment /
Position .
(ppm) HMBC Correlation
(Hz)
Coumaroyl (x3)
C=0 - 165.4, 165.8, 166.1 Amide Carbonyls
6.55-6.65 (d, Olefinic (adjacent to
CH 118.5-119.0
) C=0)
7.35-7.45(d, Olefinic (adjacent to
CH 139.2-139.8 _
) Ring)
C-1 (Quat) - 126.0 - 126.5 Aromatic quaternary
7.48 - 7.55 (d,
C-2/6 129.5-130.0 Aromatic
)
6.78 - 6.82 (d, Aromatic (ortho to
C-3/5 115.8 - 116.0
OH)
)
C-4 (OH) 9.80 - 10.00 (br s) 159.0 - 159.5 Phenolic Carbon
Spermidine
Adjacent to N1
1-CH2 3.15-3.25 (m) 36.5 _
(Amide)
2-CH: 1.70-1.80 (m) 28.8 Central (Propyl chain)
Adjacent to N5
3-CH2 3.35-3.45(m) 45.2 _
(Tertiary)
Adjacent to N5
4-CH:z 3.35-3.45(m) 47.1 _
(Tertiary)
5-N - - Central Nitrogen
6-CH:z 1.50 - 1.60 (m) 26.2 Central (Butyl chain)
7-CH:z 1.40 - 1.50 (m) 25.8 Central (Butyl chain)
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Adjacent to N10

8-CH: 3.10-3.20 (m) 38.5 _
(Amide)

Amide NH 8.05 - 8.20 (1) - N1-H and N10-H

Note: Chemical shifts may vary by

ppm depending on concentration and temperature.

does not show an NH signal as it is trisubstituted.

Experimental Protocols
Protocol A: Extraction & Purification

Objective: Isolate tricoumaroyl spermidine from plant matrix (e.g., Apple Peel or Bee Pollen)
with high purity for spectral analysis.

» Extraction:
o Homogenize 10g of sample in 100 mL 80% Methanol (aq).

o Ultrasonicate for 30 minutes at room temperature (avoid heat to prevent trans-to-cis
isomerization).

o Centrifuge at 4000 rpm for 10 mins; collect supernatant.

e Solid Phase Extraction (SPE) Cleanup:

o

Condition a C18 SPE cartridge (500 mg) with Methanol followed by Water.

[e]

Load the supernatant.

o

Wash with 10% Methanol to remove sugars and polar acids.

[¢]

Elute the phenolamide fraction with 70-80% Methanol.

 Final Purification (Prep-HPLC):

o Column: C18 Semi-prep (
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mm, 5
m).
o Solvent System: A: 0.1% Formic Acid in Water; B: Acetonitrile.

o Gradient: 20% B to 60% B over 25 minutes.

o Detection: Monitor at 310 nm (characteristic absorption max for coumaroyl).

Protocol B: Analytical Workflow Visualization

The following workflow ensures self-validation by cross-referencing UV, MS, and NMR data.
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Caption: Integrated workflow for the isolation and validation of Tricoumaroyl Spermidine.
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(Note: Specific chemical shift values in the table are synthesized from standard phenolamide
literature and general chemical principles for this class of compounds, as a single paper
containing the full tabulated data for this specific isomer is often part of broader metabolomic
studies.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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